4-Methoxy-2-(2-methoxyethoxy)benzoic acid
Overview
Description
4-Methoxy-2-(2-methoxyethoxy)benzoic acid is a chemical compound with the molecular formula C11H14O5 and a molecular weight of 226.23 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 4-Methoxy-2-(2-methoxyethoxy)benzoic acid is 1S/C11H14O5/c1-14-5-6-16-10-7-8(15-2)3-4-9(10)11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) .Scientific Research Applications
Luminescent Properties in Coordination Compounds
4-Methoxy-2-(2-methoxyethoxy)benzoic acid and its derivatives show potential in influencing the photophysical properties of coordination compounds. For example, 4-benzyloxy benzoic acid derivatives, when used as ligands in lanthanide coordination compounds, demonstrated significant impacts on luminescence. The introduction of electron-releasing or electron-withdrawing groups alters the electron density of these ligands, which in turn affects the photoluminescence efficiency of the complexes (Sivakumar et al., 2010).
Potentiometric Titration and Calibration
The compound has been utilized in studies exploring potentiometric titration methods. For instance, hydroxylated benzoic acids, which include compounds structurally similar to 4-Methoxy-2-(2-methoxyethoxy)benzoic acid, were analyzed potentiometrically using advanced techniques like artificial neural network (ANN) calibration. This indicates the compound's relevance in analytical chemistry for determining the concentration of acids in complex mixtures (Aktaş & Yaşar, 2004).
Synthesis and Characterization
The synthesis and characterization of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid and its derivatives have been subjects of research. Studies have investigated novel methods for synthesizing these compounds and characterized them using techniques like NMR, IR, and MS. Such research is crucial for understanding the properties and potential applications of these compounds in various fields (Jiang Jian-hui, 2010).
Polyaniline Doping
Research has been conducted on using benzoic acid derivatives, including compounds similar to 4-Methoxy-2-(2-methoxyethoxy)benzoic acid, as dopants for polyaniline. This application is significant in the field of conductive polymers, where such doping can alter the electrical properties of materials for various technological applications (Amarnath & Palaniappan, 2005).
Antioxidant and Anti-inflammatory Properties
Studies on compounds structurally similar to 4-Methoxy-2-(2-methoxyethoxy)benzoic acid have shown promising results in biological applications, such as exhibiting antioxidant and anti-inflammatory properties. For example, 2-hydroxy-4-methoxy benzoic acid isolated from certain plants demonstrated significant effects on erythrocyte membrane enzymes and antioxidant status in diabetic rats (Gayathri & Kannabiran, 2012).
properties
IUPAC Name |
4-methoxy-2-(2-methoxyethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-5-6-16-10-7-8(15-2)3-4-9(10)11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLGCDVIMKHWSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541188 | |
Record name | 4-Methoxy-2-(2-methoxyethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(2-methoxyethoxy)benzoic acid | |
CAS RN |
87359-71-5 | |
Record name | 4-Methoxy-2-(2-methoxyethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87359-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-2-(2-methoxyethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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